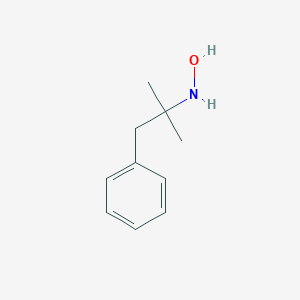

N-Hydroxyphentermin

Übersicht

Beschreibung

N-Hydroxyphentermine (N-OH) is a synthetic compound that has been used in scientific research to study the effects of sympathomimetic amines on the central nervous system. This compound is a derivative of phentermine, a medication used for weight loss. Unlike phentermine, N-OH has no therapeutic use and is only used for research purposes.

Wissenschaftliche Forschungsanwendungen

Forensische Toxikologie

N-Hydroxyphentermin: ist in der forensischen Toxikologie entscheidend für den Nachweis von Phenterminmissbrauch. Es wurde eine Methode der Flüssigchromatographie-Tandem-Massenspektrometrie entwickelt, um Phentermin, this compound und Mepentermin in Urinproben zu bestimmen . Diese Methode ist für Strafverfolgungs- und forensische Ermittlungen unerlässlich, um den nichtmedizinischen Gebrauch von verschreibungspflichtigen Stimulanzien zu identifizieren.

Arzneimittelstoffwechsel

In der Arzneimittelstoffwechselforschung wird This compound verwendet, um die Rolle des Cytochrom-P-450-Systems bei der Arzneimittel Oxidation zu untersuchen. Es wird durch die N-Oxidation von Phentermin gebildet, und dieser Prozess kann untersucht werden, um die Stoffwechselwege und Wechselwirkungen von Phentermin im Körper zu verstehen .

Analytische Chemie

In der analytischen Chemie wird This compound als Referenzverbindung verwendet, um zuverlässige Methoden zur Bestimmung von Phentermin und verwandten Verbindungen in biologischen Proben zu entwickeln. Dies ist sowohl für klinische als auch für Forschungszwecke wichtig, um die Medikamentenspiegel zu überwachen und eine angemessene Dosierung zu gewährleisten .

Biochemische Forschung

This compound: ist in der biochemischen Forschung beteiligt, um die enzymatischen Aktivitäten zu erforschen, die zu seiner Bildung führen. Dazu gehört die Untersuchung der Auswirkungen verschiedener Substanzen wie Dilauroylphosphatidylcholin auf die Geschwindigkeit seiner Bildung, was Einblicke in die Lipidwechselwirkungen während des Arzneimittelstoffwechsels liefern kann .

Klinische Medikamentenüberwachung

In klinischen Umgebungen kann die Überwachung der Spiegel von This compound für die Patientensicherheit und die Wirksamkeit der Behandlung wichtig sein. Die Entwicklung empfindlicher und spezifischer Analysemethoden ermöglicht die genaue Messung dieser Verbindung, was bei der Anpassung der Dosierung und der Vermeidung möglicher Arzneimittelwechselwirkungen helfen kann .

Wirkmechanismus

Target of Action

N-Hydroxyphentermine is a metabolite of phentermine . Phentermine is a sympathomimetic amine anorectic agent . The primary target of phentermine is the presynaptic vesicles in the lateral hypothalamus .

Mode of Action

Phentermine, and by extension N-Hydroxyphentermine, acts as an indirect-acting sympathomimetic agent . It works by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This action leads to appetite suppression, which is the primary therapeutic effect of phentermine .

Biochemical Pathways

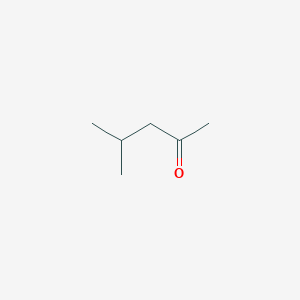

N-Hydroxyphentermine is oxidized to 2-methyl-2-nitro-1-phenylpropane by rat liver microsome preparations . This oxidation accounts for differences noted in levels of N-Hydroxyphentermine formed from phentermine in washed and unwashed microsome preparations . The hydroxylamine-nitro-oxidation is dependent on cytochrome P-450 .

Pharmacokinetics

It is known that phentermine undergoes minimal p-hydroxylation, n-oxidation, and n-hydroxylation followed by conjugation . The total proportion of the drug that goes under metabolism only represents about 6% of the administered dose where about 5% is represented by the N-oxidized and N-Hydroxylated metabolites .

Result of Action

The primary result of the action of N-Hydroxyphentermine, as a metabolite of phentermine, is appetite suppression . This leads to a decrease in food intake and subsequently weight loss, which is the main therapeutic goal of phentermine .

Action Environment

The action of N-Hydroxyphentermine, like many other drugs, can be influenced by various environmental factors. For instance, the presence of hemoglobin and catalase in unwashed microsomes could terminate the N-oxidation of phentermine at the hydroxylamine level . Furthermore, the reaction was induced by phenobarbital pretreatment and inhibited by carbon monoxide and 2,4-dichloro-6-phenylphenoxyethylamine .

Eigenschaften

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFVZWRUMOUGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191791 | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38473-30-2 | |

| Record name | N-Hydroxyphentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

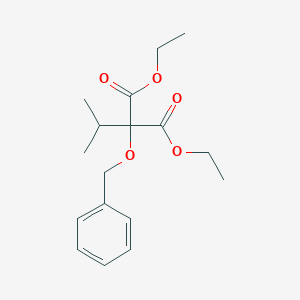

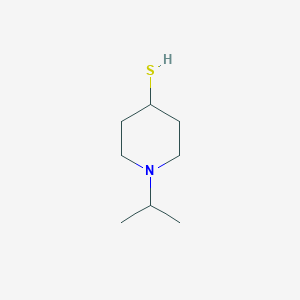

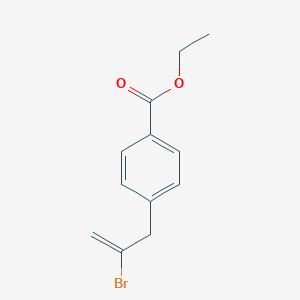

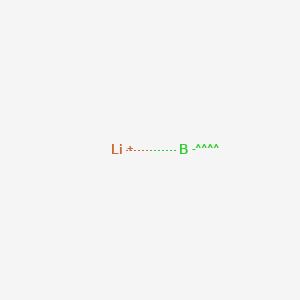

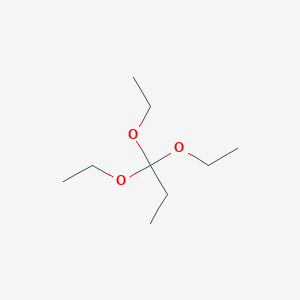

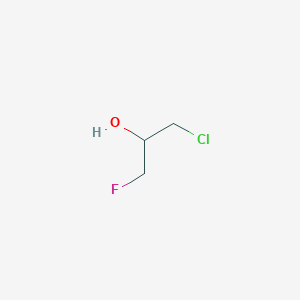

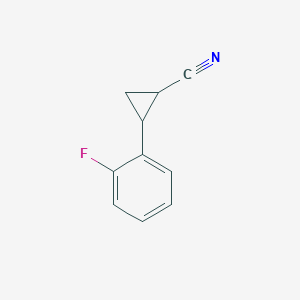

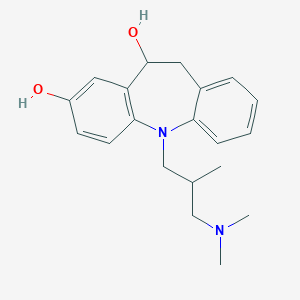

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)